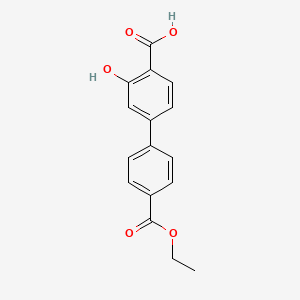

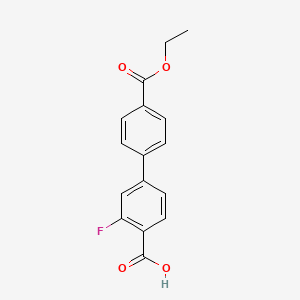

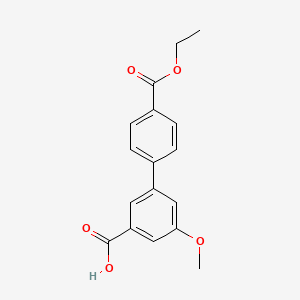

2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95%

Descripción general

Descripción

2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid (EFBA) is a compound of interest due to its potential applications in the fields of scientific research and lab experiments. EFBA is a monocarboxylic acid with a molecular weight of 278.2 g/mol and a boiling point of 172-174°C. EFBA is a white crystalline solid, and it is soluble in water and ethanol. EFBA is a versatile compound with a variety of applications in the fields of scientific research and lab experiments.

Mecanismo De Acción

2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% acts as a prodrug, which is a compound that is converted into an active drug in the body. 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is first converted into its active form, 4-ethoxycarbonylphenyl-6-fluorobenzoic acid (2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95%-A), by the enzyme esterase. 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95%-A then binds to the enzyme cytochrome P450, which is involved in the metabolism of drugs. This binding inhibits the activity of cytochrome P450, resulting in the inhibition of drug metabolism.

Biochemical and Physiological Effects

2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce the production of reactive oxygen species. 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has also been shown to reduce the levels of cholesterol and triglycerides in the blood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has a number of advantages for lab experiments. 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is inexpensive and readily available, making it an ideal compound for lab experiments. Additionally, 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is a versatile compound that can be used in a variety of laboratory applications. However, 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is not water soluble, making it difficult to use in experiments that require aqueous solutions.

Direcciones Futuras

In the future, 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% could be used in a variety of applications, such as the development of new drugs and the synthesis of new compounds. 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% could also be used in the synthesis of polymers and other materials. Additionally, 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% could be used to study the mechanism of action of drugs and to develop new methods for drug metabolism. 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% could also be used to study the biochemical and physiological effects of drugs and to develop new methods for drug delivery. Finally, 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% could be used to study the effects of environmental pollutants and to develop new methods for the removal of pollutants from the environment.

Métodos De Síntesis

2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% can be synthesized through a variety of methods, including the reaction of 4-ethoxycarbonylphenol with 6-fluorobenzonitrile, the reaction of 4-ethoxycarbonylphenol with 6-fluorobenzaldehyde, and the reaction of 4-ethoxycarbonylphenol with 6-fluoro-1,3-dicarbonyl compounds. The most common method for synthesizing 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is the reaction of 4-ethoxycarbonylphenol with 6-fluorobenzonitrile. This method involves the reaction of 4-ethoxycarbonylphenol with 6-fluorobenzonitrile in the presence of a base, such as sodium hydroxide or potassium hydroxide.

Aplicaciones Científicas De Investigación

2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has a variety of applications in the field of scientific research. 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has been used in the synthesis of novel compounds, such as 4-amino-6-fluorobenzamides, 2-amino-4-fluorobenzoic acid, and 4-amino-6-fluorobenzonitriles. 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has also been used in the synthesis of polymers, such as polyamides, polyesters, and polyurethanes. 2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has also been used in the synthesis of various drugs, such as antibiotics, antifungals, and anti-inflammatory agents.

Propiedades

IUPAC Name |

2-(4-ethoxycarbonylphenyl)-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO4/c1-2-21-16(20)11-8-6-10(7-9-11)12-4-3-5-13(17)14(12)15(18)19/h3-9H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLQNJZJCVQPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90691406 | |

| Record name | 4'-(Ethoxycarbonyl)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxycarbonylphenyl)-6-fluorobenzoic acid | |

CAS RN |

1261931-02-5 | |

| Record name | [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 3-fluoro-, 4′-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261931-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Ethoxycarbonyl)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6408032.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%](/img/structure/B6408057.png)

![4-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6408060.png)